Isothiazol-4-ylmethanamine
CAS No.: 1083246-51-8
Cat. No.: VC2632311
Molecular Formula: C4H6N2S
Molecular Weight: 114.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1083246-51-8 |
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Molecular Formula | C4H6N2S |
Molecular Weight | 114.17 g/mol |
IUPAC Name | 1,2-thiazol-4-ylmethanamine |
Standard InChI | InChI=1S/C4H6N2S/c5-1-4-2-6-7-3-4/h2-3H,1,5H2 |
Standard InChI Key | KJVFHXCHZSQFKA-UHFFFAOYSA-N |
SMILES | C1=C(C=NS1)CN |
Canonical SMILES | C1=C(C=NS1)CN |
Introduction
Structural Characteristics and Basic Properties
Isothiazol-4-ylmethanamine consists of an isothiazole ring (a five-membered heterocycle containing nitrogen and sulfur atoms) with a methanamine (-CH₂NH₂) group attached at the 4-position. The compound belongs to the broader class of heterocyclic amines and more specifically to isothiazole derivatives.
Chemical Identity
The compound is characterized by the following identifiers and properties:
Property | Value |
---|---|
CAS Registry Number | 1083246-51-8 |
Molecular Formula | C₄H₆N₂S |
Molecular Weight | 114.17 g/mol |
MDL Number | MFCD10700206 |
The structure contains an isothiazole core, which is a five-membered aromatic heterocycle with adjacent nitrogen and sulfur atoms in positions 1 and 2, respectively, and a methanamine group at position 4 .
Physical Properties
Based on predictive models, Isothiazol-4-ylmethanamine exhibits the following physical characteristics:
Physical Property | Value | Method |
---|---|---|
Boiling Point | 118.0±22.0 °C | Predicted |
Density | 1.239±0.06 g/cm³ | Predicted |
pKa | 8.37±0.29 | Predicted |
These properties suggest that the compound is a relatively low-boiling liquid with moderate density, typical for small heterocyclic amines of similar molecular weight .
Chemical Reactivity and Behavior
Functional Group Reactivity
The reactivity of Isothiazol-4-ylmethanamine is primarily determined by two key functional groups:
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The isothiazole ring - A nitrogen and sulfur-containing aromatic heterocycle that provides sites for electrophilic substitution reactions, albeit with different reactivity patterns than simple aromatic compounds.
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The primary amine group (-NH₂) - Known for its nucleophilic character, enabling reactions such as:
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Nucleophilic substitution
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Acylation to form amides
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Reductive amination
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Schiff base formation with aldehydes and ketones
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The predicted pKa value of 8.37±0.29 indicates that the amine group is moderately basic, comparable to other primary alkylamines .
Comparison with Related Compounds
To understand Isothiazol-4-ylmethanamine better, it is useful to compare it with structurally related compounds:
Compound | Molecular Formula | MW (g/mol) | Key Structural Difference |
---|---|---|---|
Isothiazol-4-ylmethanamine | C₄H₆N₂S | 114.17 | Reference compound |
Isothiazol-4-ylmethanol | C₄H₅NOS | 115.15 | -OH group instead of -NH₂ |
Methylisothiazolinone | C₄H₅NOS | 115.15 | Different isothiazole derivative with a methyl group |
Benzo[d]isothiazol-4-ylmethanamine | C₈H₈N₂S | 164.23 | Benzofused derivative |
Isothiazol-4-ylmethanol (CAS: 170283-02-0) is particularly relevant as it differs only in the functional group at position 4, containing a hydroxymethyl group (-CH₂OH) instead of an aminomethyl group (-CH₂NH₂) . This alcohol analog would likely share similar chemical behavior in reactions involving the isothiazole ring but differ in reactions involving the functional group.
Applications and Research Relevance
Related Research
The core isothiazole structure appears in several bioactive compounds, including:
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Methylisothiazolinone - A powerful biocide and preservative widely used in cosmetics and industrial products
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Various pharmaceutical agents containing the isothiazole core, which have shown antimicrobial, antifungal, or other biological activities
Structural Isomers and Derivatives
The isothiazole scaffold allows for various structural modifications, including:
Position Isomers
Different attachment positions of the methanamine group on the isothiazole ring (3-, 4-, or 5-position) would result in distinct isomers with potentially different chemical and biological properties.
Functional Derivatives
Several functional derivatives may exist or could be synthesized from Isothiazol-4-ylmethanamine:
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N-substituted derivatives (secondary and tertiary amines)
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Amides and sulfonamides
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Quaternary ammonium salts
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Ring-modified derivatives
Analytical Characterization
For comprehensive characterization of Isothiazol-4-ylmethanamine, several analytical techniques would be valuable:
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NMR Spectroscopy (¹H and ¹³C)
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Expected to show characteristic patterns for the isothiazole ring protons and the methylene group attached to the amine
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Mass Spectrometry
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Would show characteristic fragmentation patterns, potentially similar to those observed for related isothiazole compounds
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Infrared Spectroscopy
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Would display characteristic bands for N-H stretching (3300-3500 cm⁻¹) and C-N stretching
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X-ray Crystallography
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Useful for confirming the exact three-dimensional structure if crystalline material is available
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